2,5-Dichloro-4'-biphenylol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTORSXCJJIWNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022351 | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-28-5 | |
| Record name | 2′,5′-Dichloro-4-biphenylol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-4'-biphenylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DICHLORO-4'-BIPHENYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57V0Q05TMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics and Biogeochemical Cycling of 2,5 Dichloro 4 Biphenylol
Environmental Distribution and Partitioning Mechanisms
As a transformation product of PCBs, 2,5-dichloro-4'-biphenylol has been detected in various environmental compartments, including surface water, precipitation, and sediments. nih.gov Its presence is indicative of the widespread contamination by parent PCBs and their subsequent environmental alteration. For instance, studies have identified various isomers of dichlorobiphenylol, including 2',5'-dichloro-4-biphenylol, as metabolites in plant tissues exposed to PCBs, highlighting a pathway for entry into terrestrial and aquatic food webs. nies.go.jp
The partitioning behavior of a chemical dictates its distribution in the environment. Key parameters include the octanol-water partition coefficient (Kow), which indicates a chemical's lipophilicity, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes its tendency to adsorb to organic matter in soil and sediment.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H8Cl2 | nih.gov |
| Molecular Weight | 223.09 g/mol | nih.gov |
| log Kow (Octanol-Water Partition Coefficient) | 5.2 | nih.gov |
| Water Solubility | 1.116 mg/L (at 25°C) | echemi.com |
| Vapor Pressure | 0.005 hPa | atamanchemicals.com |
Transport Phenomena in Environmental Compartments
The movement of this compound through the environment is governed by its physical and chemical properties. The primary transport phenomena for compounds of this class include atmospheric transport, volatilization, and movement within soil and water systems.
Parent PCBs are known to undergo long-range atmospheric transport through a cycle of volatilization and deposition. cpcb.nic.in Similarly, OH-PCBs can be formed in the atmosphere from the gas-phase reaction of parent PCBs with hydroxyl radicals. atamanchemicals.comchemsrc.com This indicates that the transport of the parent congener can lead to the deposition of this compound in remote locations.
Due to their high Kow and Koc values, OH-PCBs are expected to adsorb strongly to soil and sediment particles. nih.govcpcb.nic.in This strong adsorption limits their mobility in soil and reduces the likelihood of leaching into groundwater. Volatilization from water surfaces, a significant transport pathway for some parent PCBs, is generally a very slow process for this class of compounds. epa.gov
| Environmental Compartment | Transport Potential | Governing Factors |
|---|---|---|
| Air | Moderate (via parent PCB transport and subsequent transformation) | Vapor pressure of parent PCB; atmospheric reaction rates. atamanchemicals.comcpcb.nic.in |
| Water | Low (dissolved phase) to Moderate (sorbed to suspended particles) | Low water solubility; high partitioning to suspended organic matter. echemi.com |
| Soil/Sediment | Low | Strong adsorption to organic carbon (high Koc), limiting leaching. nih.gov |
| Biota | High (potential for bioaccumulation) | High lipophilicity (high Kow). nih.gov |
Transformation Pathways in Abiotic Systems
Abiotic transformation refers to the degradation of a chemical in the environment through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).
A significant abiotic formation pathway for this compound is the oxidation of its parent PCB in the atmosphere. Gas-phase PCBs react with hydroxyl radicals (•OH), which are naturally present and formed photochemically, leading to the creation of OH-PCBs. atamanchemicals.comchemsrc.com This process is a key source of these metabolites in the environment.
While OH-PCBs can be formed abiotically, their degradation through these pathways appears to be slow under typical environmental conditions. In water and sediments, the concentration of hydroxyl radicals is generally very low, limiting the rate of oxidative degradation. atamanchemicals.com Information on the specific rates of photolysis or hydrolysis for this compound is limited. However, related compounds like dichlorophenols are known to decompose upon heating, producing toxic and corrosive fumes, and can react with strong oxidants. solubilityofthings.com The persistence of OH-PCBs in sediments suggests that in the absence of sunlight and significant microbial activity, their abiotic degradation is not a rapid process.
| Pathway | Description | Significance |
|---|---|---|
| Atmospheric Oxidation | Reaction of the parent PCB (2,5-dichlorobiphenyl) with gas-phase hydroxyl radicals (•OH). | A primary abiotic source of this compound in the environment. atamanchemicals.comchemsrc.com |
| Photolysis | Direct degradation by sunlight. Data specific to this compound is not readily available, but this is a potential pathway for aromatic compounds. | Likely to be more significant in surface waters and the atmosphere than in soil or sediment. |
| Hydrolysis | Reaction with water. PCBs are generally resistant to hydrolysis. | Considered a very slow and likely insignificant degradation pathway for this compound class under normal environmental pH conditions. cpcb.nic.in |
Biodegradation and Biotransformation Pathways of 2,5 Dichloro 4 Biphenylol
The environmental fate of 2,5-Dichloro-4'-biphenylol, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), is intrinsically linked to the microbial degradation pathways that target its parent compounds. Microorganisms have evolved sophisticated systems to break down the stable structure of PCBs, and these same mechanisms are responsible for the further transformation of their hydroxylated derivatives.
Microbial Degradation Mechanisms
The breakdown of chlorinated biphenyls is largely a biological process driven by a diverse range of microorganisms capable of utilizing these compounds as a source of carbon and energy or co-metabolizing them in the presence of other growth substrates.
A variety of bacterial genera have been identified with the ability to degrade PCBs and related chlorinated aromatic compounds. These bacteria are considered key players in the natural attenuation and bioremediation of contaminated sites. The degradation of hydroxylated PCBs like this compound is believed to follow the subsequent steps of the established biphenyl (B1667301) degradation pathway. colab.ws
Prominent bacterial genera involved in the degradation of PCBs and their derivatives include:
Pseudomonas : Various species within this genus are well-studied for their ability to degrade a range of PCB congeners. For instance, Pseudomonas cepacia P166 utilizes 4-chlorobiphenyl (B17849) for growth by transforming it into 4-chlorobenzoate, which is then mineralized via a meta-cleavage pathway. asm.org A consortium of Pseudomonas spp. has been shown to degrade 2,4-dichlorobiphenyl, breaking it down via a meta-cleavage pathway that produces catechol as an intermediate. nih.gov
Sphingomonas : This genus is noted for its metabolic versatility towards various xenobiotic compounds, including biphenyls and their chlorinated derivatives. jmicrobiol.or.krnih.gov Strains of Sphingomonas have been identified as key degraders of hydroxylated PCBs. colab.ws
Cupriavidus : Members of this genus, such as Cupriavidus necator, are known to degrade chlorinated aromatic compounds, including 2,4-dichlorophenol (B122985) (2,4-DCP), via meta-cleavage pathways. researchgate.netmdpi.com
Achromobacter : Strains of Achromobacter have been isolated from contaminated sites and have demonstrated the ability to use chlorinated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) as their sole source of carbon and energy. mdpi.comfrontiersin.orgresearchgate.net
Ochrobactrum : This genus is also among the bacteria identified as capable of degrading the herbicide 2,4-D, highlighting its potential to metabolize chlorinated aromatic structures. mdpi.com
Table 1: Bacterial Genera and their Documented Degradation of Related Chlorinated Compounds
| Bacterial Genus | Related Compound(s) Degraded | Key Pathway/Enzyme | Reference(s) |
|---|---|---|---|
| Pseudomonas | 4-chlorobiphenyl, 2,4'-dichlorobiphenyl | Meta-cleavage pathway, 2,3-dihydroxybiphenyl-NADPH-oxido-reductase | asm.orgnih.govresearchgate.net |
| Sphingomonas | Biphenyls, hydroxylated PCBs | Catechol ortho- and meta-cleavage | colab.wsjmicrobiol.or.kr |
| Cupriavidus | 2,4-dichlorophenol | Meta-cleavage pathway | researchgate.netmdpi.com |
| Achromobacter | 2,4-dichlorophenoxyacetic acid | 2,4-dichlorophenol hydroxylase | mdpi.comfrontiersin.orgresearchgate.net |
| Ochrobactrum | 2,4-dichlorophenoxyacetic acid | Not specified | mdpi.com |
Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems that enable them to degrade a wide array of persistent organic pollutants, including PCBs. Their non-specific enzymatic attack makes them effective against complex mixtures of contaminants.
Phanerochaete chrysosporium : This white-rot fungus is one of the most extensively studied organisms for bioremediation. It has demonstrated the ability to degrade numerous xenobiotic chemicals, including PCB congeners. nih.gov Studies on the degradation of 4,4'-dichlorobiphenyl (B164843) by P. chrysosporium revealed that the fungus metabolizes it into hydroxylated intermediates such as 3-hydroxy-4,4'-DCB. nih.gov This hydroxylation is a critical initial step in the fungal degradation process of PCBs. nih.gov The fungus can further transform these intermediates into metabolites like 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. nih.gov
Rigidoporus sp. : Fungi from this genus have been implicated in the degradation of chlorinated herbicides like 2,4-D. Research suggests that cytochrome P450 (CYP) enzymes play a significant role in the transformation pathways employed by these fungi. mdpi.com
Fusarium sp. : Species of Fusarium have also been identified as being capable of degrading 2,4-D, contributing to the microbial breakdown of chlorinated aromatic compounds in the environment. mdpi.com
Table 2: Fungal Genera and their Documented Biotransformation of Related Chlorinated Compounds
| Fungal Genus | Related Compound(s) Transformed | Key Pathway/Enzyme | Reference(s) |
|---|---|---|---|
| Phanerochaete chrysosporium | 4,4'-dichlorobiphenyl, 2,4,6-trinitrotoluene | Extracellular oxidases, Lignin-degrading system | nih.govnih.gov |
| Rigidoporus sp. | 2,4-D, 2,4,5-T | Cytochromes P450 (CYPs) | mdpi.com |
| Fusarium sp. | 2,4-D, 2,4,5-T | Not specified | mdpi.com |
Enzymatic Catalysis of Biphenylol Degradation
The microbial degradation of biphenyl and its chlorinated derivatives is a multi-step process catalyzed by a sequence of specific enzymes. nih.govmdpi.com The initial steps, which involve the activation and cleavage of the aromatic ring, are crucial for the complete breakdown of these recalcitrant molecules.
Dioxygenase Activity and Mechanisms
The key enzymatic reaction that initiates the aerobic bacterial degradation of PCBs is catalyzed by biphenyl dioxygenase (BPDO), a type of ring-hydroxylating dioxygenase. asm.orgnih.gov This enzyme is a major determinant of the PCB-degrading capabilities of different bacterial strains. ndsu.edu
BphA is the critical enzyme that performs the first attack on the biphenyl structure. pjoes.comresearchgate.net It is a multi-component enzyme system typically consisting of a terminal oxygenase (composed of large α and small β subunits, BphA and BphE respectively), a ferredoxin (BphF), and a ferredoxin reductase (BphG). nih.govndsu.eduresearchgate.net The reductase transfers electrons from NADH via the ferredoxin to the terminal oxygenase, which then activates molecular oxygen for insertion into the aromatic ring. nih.govresearchgate.net The large subunit (BphA1) contains the active site and plays a crucial role in determining the substrate specificity of the enzyme. pjoes.com
The catalytic action of BphA involves the stereospecific insertion of two hydroxyl groups onto adjacent carbon atoms of one of the aromatic rings of the biphenyl molecule. researchgate.net This reaction, known as cis-dihydroxylation, transforms the planar aromatic ring into a non-aromatic cis-dihydrodiol. asm.orgnih.gov For biphenyl, this results in the formation of cis-(2R,3S)-dihydroxy-1-phenylcyclohexa-4,6-diene. asm.orgndsu.edu This initial hydroxylation destabilizes the aromatic system, preparing the molecule for subsequent enzymatic reactions. ndsu.edu
Following the initial dihydroxylation, the degradation proceeds through a sequence of reactions known as the "upper biphenyl pathway". colab.ws
Dehydrogenation: The cis-dihydrodiol product is oxidized by a dehydrogenase, biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB), to form a dihydroxylated biphenyl, such as 2,3-dihydroxybiphenyl. colab.wsoup.com This product is a type of catechol.
Ring Cleavage: The dihydroxybiphenyl then undergoes aromatic ring cleavage, which is most commonly achieved via the meta-cleavage pathway. asm.orgjmicrobiol.or.krscienceopen.com This step is catalyzed by an extradiol dioxygenase, 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC), which cleaves the bond between the two hydroxyl-bearing carbons (the C1-C2 bond). colab.wsscienceopen.com This cleavage results in the formation of a yellow-colored linear product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). colab.wsoup.com
The formation of this yellow meta-cleavage product is a characteristic indicator of the active aerobic degradation of PCBs. oup.com The HOPDA is then further hydrolyzed by BphD, breaking it down into a chlorobenzoic acid and a five-carbon aliphatic acid, which can then enter central metabolic pathways. colab.wspjoes.com
Cis-Dihydroxylation Mechanisms
Reductive Dehalogenation Pathways
Reductive dehalogenation is a critical process in the breakdown of chlorinated aromatic compounds like this compound. In this process, microorganisms replace a chlorine atom on the biphenyl structure with a hydrogen atom, a reaction that reduces the compound's toxicity and makes it more susceptible to further degradation. This is particularly important for highly chlorinated biphenyls, which are often resistant to the initial oxidative attacks that break down simpler organic molecules. temple.edu
The removal of chlorine atoms can significantly alter the electronic properties and chemical reactivity of the molecule. While specific studies on the complete reductive dehalogenation pathway of this compound are detailed, the general principles observed with other polychlorinated biphenyls (PCBs) are applicable. For instance, anaerobic microorganisms are known to mediate the debromination of analogous brominated biphenyls, a process that can be tracked using analytical techniques. The reduction of the chlorine atoms in this compound would ultimately lead to the formation of 4-hydroxybiphenyl.
It has been noted that in the degradation of a related compound, 2,4-dichlorobiphenyl, by a consortium of Pseudomonas species, catechol was identified as a key intermediate, suggesting a meta-cleavage pathway is involved after initial transformations. nih.gov While not a direct dehalogenation, this highlights the complex, multi-step nature of PCB degradation.
Hydroxylation and Conjugation Processes in Metabolism
In biological systems, the metabolism of chlorinated biphenyls often involves hydroxylation and subsequent conjugation reactions. The phenolic hydroxyl group already present in this compound provides a site for these metabolic transformations.
Hydroxylation, mediated by enzymes such as cytochrome P-450 (CYP), can introduce additional hydroxyl groups onto the aromatic rings. acs.org This process increases the water solubility of the compound, facilitating its excretion. For other PCB congeners, hydroxylation is a key initial step in their metabolism. who.int For example, the metabolism of 4-chlorobiphenyl in rat liver microsomes results in several mono- and di-hydroxylated metabolites. dtic.mil
Following hydroxylation, conjugation reactions with molecules like glucuronic acid or sulfate (B86663) can occur. acs.org These conjugation processes further increase the polarity of the metabolites. The metabolism of 4-chlorobiphenyl (PCB3) in HepG2 cells has been shown to produce both sulfate and glucuronide conjugates of its hydroxylated metabolites. acs.org Specifically, para-hydroxylated metabolites of dichlorobiphenyls have demonstrated significant estrogenicity, indicating that metabolic transformations can alter the biological activity of the parent compound. dtic.mil
The formation of these conjugates is a crucial detoxification step, preparing the compound for elimination from the organism.
Genetic and Molecular Aspects of Biodegradation (e.g., bph genes mapping)
The biodegradation of biphenyl and its chlorinated derivatives is governed by a set of genes known as the bph genes. These genes encode the enzymes responsible for the sequential breakdown of the biphenyl structure. The bph gene cluster typically includes genes for a multi-component enzyme system that carries out the initial oxidative attack on the biphenyl rings. nih.gov
Key enzymes in this pathway include:
Biphenyl dioxygenase (encoded by bphA) : This enzyme initiates the degradation by adding two hydroxyl groups to the biphenyl molecule. The bphA1 gene is considered critical for determining the substrate specificity of this enzyme and, consequently, the range of aromatic compounds that can be degraded. nih.gov
Dihydrodiol dehydrogenase (encoded by bphB) : This enzyme converts the product of the initial dioxygenase reaction.
2,3-dihydroxybiphenyl dioxygenase (encoded by bphC) : This enzyme is responsible for the meta-cleavage of the aromatic ring.
Hydrolase (encoded by bphD) : This enzyme further breaks down the ring-cleavage product. nih.gov
The organization and sequence of these bph genes can vary between different bacterial strains, leading to different degradation capabilities. nih.gov For example, studies have identified different types of bph gene clusters in bacteria isolated from contaminated soils. nih.gov The transfer of these bph genes between bacteria, often via mobile genetic elements like integrative and conjugative elements (ICEs), plays a significant role in the adaptation of microbial communities to PCB contamination. nih.gov The development of DNA modules containing bph genes that can be stably integrated into the chromosome of other bacteria has been explored to expand their biodegradative abilities to include compounds like 4-chlorobiphenyl. nih.gov
Bioremediation Strategies Based on Mechanistic Understanding
Understanding the microbial and molecular mechanisms of this compound degradation is fundamental to developing effective bioremediation strategies for environments contaminated with PCBs. Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.gov
Several bioremediation approaches can be employed:
In situ bioremediation : This involves treating the contaminated site directly by stimulating the existing microbial populations (biostimulation) or introducing specific microorganisms with the desired degradative capabilities (bioaugmentation). nih.gov In situ techniques are generally cost-effective and less disruptive than ex situ methods. nih.gov
Ex situ bioremediation : This requires the excavation of contaminated soil or water for treatment elsewhere, for instance, in bioreactors or landfarms. frontiersin.org
The selection of a bioremediation strategy depends on various factors, including the concentration and type of contaminants, and the environmental conditions of the site. researchgate.net For chlorinated compounds, a combination of anaerobic and aerobic processes can be particularly effective. Anaerobic conditions promote reductive dehalogenation, which reduces the chlorination level of the PCBs, making them more amenable to subsequent aerobic degradation through the bph pathway. temple.edu
Advanced Analytical Methodologies for Detection and Characterization of 2,5 Dichloro 4 Biphenylol
Chromatographic and Spectrometric Techniques
The analysis of OH-PCBs, including 2,5-Dichloro-4'-biphenylol, is predominantly accomplished using a combination of chromatography for separation and mass spectrometry for detection and quantification. imist.ma Gas chromatography (GC) and liquid chromatography (LC) are the two primary separation techniques employed, each offering distinct advantages and challenges. mdpi.com While GC typically provides higher resolution due to the use of longer columns, LC methods have gained popularity for their ability to analyze compounds without chemical modification. mdpi.com
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for identifying and quantifying specific OH-PCB congeners. imist.ma The technique separates volatile compounds in a heated column before they are ionized and detected by the mass spectrometer. scioninstruments.com However, the direct analysis of OH-PCBs by GC is problematic; the polar hydroxyl group tends to interact with active sites in the injector and column, leading to poor chromatographic peak shape (tailing) and unreliable quantification. mdpi.com
To overcome this, a chemical modification step known as derivatization is mandatory before GC analysis. mdpi.com This process converts the polar hydroxyl group into a less polar, more volatile functional group, significantly improving chromatographic performance. scioninstruments.com High-resolution mass spectrometry (GC/HRMS) can be employed to achieve very low detection limits, often in the picogram-per-gram (pg/g) range, which is crucial for trace analysis in complex samples like bird eggs. acs.org
In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly vital technique for OH-PCB analysis. mdpi.com A key advantage of LC-MS/MS is that it can analyze many polar compounds directly, eliminating the time-consuming derivatization step required for GC-MS. mdpi.comoup.comshimadzu.com This not only streamlines the workflow but also avoids potential errors associated with incomplete derivatization reactions. mdpi.com
Modern systems often utilize Ultra-Performance Liquid Chromatography (UPLC), which employs smaller column particles to achieve faster separations and better resolution than traditional HPLC. mdpi.comimprovedpharma.com The separated analytes are typically ionized using electrospray ionization (ESI), a soft ionization technique that keeps the molecule intact, providing crucial molecular weight information. sigmaaldrich.com High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling confident identification of the compound based on its elemental formula. acs.orgimprovedpharma.com The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for precise quantification even in complex matrices. oup.com
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Derivatization | Required to improve volatility and peak shape. mdpi.com | Not required, allows for direct injection. mdpi.comoup.com |
| Primary Advantage | High chromatographic resolution with long capillary columns. mdpi.com | Faster analysis, no derivatization, suitable for polar compounds. mdpi.comshimadzu.com |
| Common Ionization | Electron Impact (EI). sigmaaldrich.com | Electrospray Ionization (ESI). sigmaaldrich.com |
| Challenges | Derivatization can be time-consuming and introduce errors. mdpi.com | Matrix effects (ion suppression) can be a significant issue. lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Extraction and Sample Preparation Protocols
Effective sample preparation is critical to isolate this compound from the sample matrix (e.g., soil, water, blood, tissue) and remove interfering substances before instrumental analysis.
Acetonitrile (B52724) Extraction
Acetonitrile is a widely used solvent for extracting a broad range of compounds from various matrices. d-nb.info It is particularly effective in methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. lcms.cz A typical QuEChERS-style extraction involves homogenizing the sample, adding acetonitrile (often acidified), and then partitioning the layers by adding salts like magnesium sulfate (B86663). lcms.cz After centrifugation, the upper acetonitrile layer containing the analytes is collected for cleanup or direct analysis. lcms.czd-nb.info For biological tissues, sample preparation may involve initial homogenization in water, followed by protein precipitation with acetonitrile and further cleanup through supported liquid extraction or solid-phase extraction (SPE). acs.org While effective, the extraction efficiency of acetonitrile can be analyte-dependent, and for some compounds, a mixture of acetonitrile and water or other solvents may yield better results. nih.gov
Surfactant-aided Systems
Surfactant-aided extraction is a green chemistry approach that uses aqueous solutions of surfactants to extract organic compounds. plos.org Surfactants are amphiphilic molecules that, above a certain concentration, form aggregates called micelles. These micelles have a hydrophobic core that can effectively solubilize non-polar compounds like OH-PCBs from a sample matrix. plos.orgnih.gov
One common technique is Cloud Point Extraction (CPE). In CPE, a solution of a non-ionic surfactant is heated above its cloud point temperature, causing it to become turbid and separate into a small, surfactant-rich phase that contains the concentrated analyte. nih.govscienceopen.com The efficiency of surfactant-mediated extraction depends on several factors, including the type and concentration of the surfactant, the pH of the solution, and temperature. plos.orgmdpi.com The process can be enhanced by using methods like ultrasonic-assisted extraction, where sound waves create cavitation bubbles that facilitate the transfer of the analyte from the sample into the surfactant micelles. nih.gov
Derivatization Strategies for Analytical Purposes
As mentioned, derivatization is a crucial step in preparing hydroxylated biphenyls like this compound for analysis by GC-MS. mdpi.com The primary goal is to mask the active hydrogen of the hydroxyl group, thereby increasing the compound's volatility and thermal stability while improving its chromatographic behavior. scioninstruments.com
Several derivatization strategies are commonly employed:
Methoxy-derivatives: The hydroxyl group can be converted into a methoxy (B1213986) group (-OCH₃). scioninstruments.com This is frequently achieved using diazomethane, a classic but hazardous and explosive reagent. mdpi.comoup.com
Silyl-derivatives: Silylation is another common technique where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. researchgate.net This is often accomplished using a mixture of reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). mdpi.com The detection of a hydroxylated PCB as its trimethylsilyl derivative has been reported in metabolic studies. temple.edu
Other Ester Formation: Other reagents can be used to form different ester derivatives. For example, methyl chloroformate has been used to derivatize OH-PCBs prior to GC/HRMS analysis. acs.org
While necessary for GC-based methods, it is important to note that derivatization reactions can sometimes be incomplete or produce by-products, which may introduce quantitative errors. mdpi.com
Quantitative Analysis and Method Validation Frameworks
To ensure that the analytical results for this compound are accurate and reliable, the chosen method must be properly validated. This involves establishing key performance characteristics.
A cornerstone of accurate quantification for trace analysis is isotope dilution mass spectrometry . mdpi.com This approach involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C) to the sample at the beginning of the preparation procedure. nih.gov This isotope-labeled internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, allowing it to correct for analyte loss at any stage and for variations in instrument response.
Method validation frameworks assess several key parameters:
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be accurately quantified. acs.org For OH-PCBs in complex matrices like bird eggs, GC/HRMS methods can achieve LODs around 1 pg/g, while HPLC/TOF-MS methods have reported LODs of 5 pg/g. acs.org
Recovery: Recovery experiments are performed by spiking a blank sample with a known amount of the analyte and running it through the entire analytical procedure. The percentage of the analyte measured at the end determines the method's efficiency. acs.org Studies have reported recovery rates for OH-PCBs between 56% and 108%, depending on the specific congener and method used. acs.org
Linearity and Calibration: A calibration curve is generated using standards of known concentrations to demonstrate the method's response across a specific range. upb.ro
By establishing these parameters, laboratories can ensure that their methods provide high-quality, defensible data on the presence and concentration of this compound.
| Parameter | Description / Example | Reference |
|---|---|---|
| Extraction Method | Homogenization, cold column extraction, cleanup on Florisil column. | acs.org |
| Acetonitrile precipitation and supported liquid extraction. | acs.org | |
| Derivatization Agent (for GC) | Methyl chloroformate. | acs.org |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS (99:1). | mdpi.com | |
| Quantification | Isotope-dilution using labeled internal standards. | mdpi.com |
| LOD (GC/HRMS) | ~1 pg/g wet weight (in bird eggs). | acs.org |
| LOD (HPLC/TOF-MS) | 5 pg/g wet weight (in bird eggs). | acs.org |
| Recovery | 57-108% for GC/MS; 56-98% for HPLC/MS (in spiked hen's eggs). | acs.org |
Mechanistic Investigations of Biological and Ecological Interactions of 2,5 Dichloro 4 Biphenylol
Molecular Receptor Binding Studies (e.g., Aryl Hydrocarbon Receptor (AhR) Interactions)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of halogenated aromatic hydrocarbons like polychlorinated biphenyls (PCBs). oup.com The binding of a ligand to the AhR is a critical initiating event that can lead to a cascade of downstream effects, including the modulation of gene expression. nih.gov
While many PCB congeners, particularly the dioxin-like or coplanar PCBs, are known to act as AhR agonists, the interaction of their hydroxylated metabolites with the receptor is complex. researchgate.net Some studies on related compounds, such as 2',3',4',5'-Tetrachloro-3-biphenylol, suggest that these hydroxylated forms can influence gene expression through interaction with the AhR, leading to changes in cellular metabolism and responses to oxidative stress. dntb.gov.ua The binding affinity and whether the interaction is agonistic or antagonistic can be highly structure-dependent. For instance, synthetic flavonoids have been identified as AhR ligands that can act as antagonists, reducing the ability of potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to stimulate AhR activity. nih.gov
Research has demonstrated that the dissociation of ligands from the AhR can be a very slow process, suggesting that binding affinity may not be the sole determinant of the persistence of downstream biological effects like gene expression. oup.com Currently, specific data on the direct binding affinity (e.g., IC50 or Kd values) of 2,5-Dichloro-4'-biphenylol for the AhR is limited in publicly available literature. However, the established role of the AhR as a primary target for many PCBs and their metabolites indicates that this is a crucial area for understanding the complete mechanistic profile of this compound. researchgate.netnih.gov
Interactions with Endogenous Biomolecules (e.g., Alpha-fetoprotein, Transthyretin)
Hydroxylated PCB metabolites are known to interact with several crucial endogenous transport proteins, potentially disrupting normal physiological processes.
Alpha-fetoprotein (AFP) , a major plasma protein in fetal life, functions as a carrier for various molecules, including fatty acids and estrogens. scilit.com A study investigating the binding affinities of 125 structurally diverse chemicals to rat AFP included this compound. The results demonstrated that this compound is capable of competitively binding to the steroidal binding sites on AFP, suggesting a potential mechanism for endocrine disruption, particularly during development. scilit.com Another study noted that a related compound, 2',3',4',5'-Tetrachloro-3-biphenylol, interacts with AFP through hydrophobic interactions, which can disrupt normal hormonal signaling pathways. dntb.gov.ua
Transthyretin (TTR) is a critical transport protein for thyroid hormones (thyroxine, T4) and retinol (B82714) (vitamin A). researchgate.net The binding of xenobiotics to TTR can displace endogenous T4, leading to decreased plasma T4 concentrations and disruption of the thyroid hormone system. researchgate.net Numerous studies have shown that OH-PCBs are potent competitors for the T4 binding site on TTR. researchgate.nettemple.edu For example, one study identified 2,3,3′,4′,5-pentachloro-4-biphenylol as having a higher binding affinity for TTR than T4 itself. temple.edu A quantitative in vitro to in vivo extrapolation (QIVIVE) study that investigated 25 TTR-binding chemicals, including six OH-PCBs, demonstrated that co-exposure to these compounds could lead to measurable increases in free thyroid hormone levels in the blood. acs.org While direct binding data for this compound to TTR is not specified in these studies, the consistent findings for the broader class of OH-PCBs strongly suggest its potential to interact with this transport protein. researchgate.netacs.org
Modulation of Gene Expression Pathways
The binding of this compound to molecular receptors and other biomolecules can initiate downstream signaling that alters gene expression. These alterations are a key mechanism behind the compound's biological effects. Research on related OH-PCBs shows that they can modulate gene expression through several pathways.
One significant pathway involves estrogen receptors (ER). Studies on compounds like 2',4',6'-trichloro-4-biphenylol and 2,4,6,2',6'-pentachloro-4-biphenylol (HO-PCB 104) show they can act as estrogens, inducing gene expression in human breast cancer cells (MCF-7) and increasing cell proliferation. researchgate.netcdc.gov This steroid-hormone-receptor-mediated induction is a complex process involving the receptor binding to hormone-responsive elements on DNA and interacting with other transcription factors to regulate RNA polymerase II activity. researchgate.net
Another pathway is mediated by the AhR. Activation of the AhR by ligands leads to its translocation to the nucleus, where it dimerizes and binds to specific DNA sequences (dioxin responsive elements), modulating the expression of target genes. nih.govnih.gov These target genes often include those encoding for metabolic enzymes like cytochrome P450s. dntb.gov.ua
In non-mammalian systems, such as the plant Arabidopsis thaliana, exposure to 2,5-dichlorobiphenyl (B164882) (the parent compound) and its metabolite 4′-OH-2,5-DCB resulted in different gene expression patterns. The parent PCB induced genes involved in response to toxic stress and detoxification, including cytochrome P-450s and glutathione (B108866) S-transferases, whereas the hydroxylated metabolite did not induce this protective response to the same extent. nih.gov This suggests that the hydroxylation significantly alters the compound's interaction with cellular signaling pathways that regulate gene expression. nih.gov
Cellular Metabolic Transformations and Metabolite Profiling (e.g., Cytochrome P450 Enzymes)
The biotransformation of PCBs is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system, which introduces a hydroxyl group onto the biphenyl (B1667301) structure. acs.orgresearchgate.net This initial hydroxylation is a critical step that generally increases the water solubility of the compound, facilitating its excretion, but can also lead to the formation of more toxic metabolites. acs.orgnih.gov
The rate and position of hydroxylation are determined by several factors related to the PCB's structure:
Degree of Chlorination : As the number of chlorine atoms on the biphenyl rings increases, the rate of metabolism generally decreases. researchgate.net Lower-chlorinated PCBs, such as the parent dichlorobiphenyl of the title compound, are more susceptible to metabolism. iarc.fr
Position of Chlorine Atoms : Hydroxylation is favored at the para position in the least chlorinated phenyl ring, unless this position is blocked or sterically hindered. researchgate.net The availability of two adjacent unsubstituted carbon atoms also facilitates metabolism. researchgate.net
CYP Isoform Specificity : Different CYP isoforms exhibit different specificities for PCB congeners. For example, studies on 2,3',4',5-tetrachlorobiphenyl (B1594203) showed that metabolism was species-dependent, with guinea pig microsomes showing 3-hydroxylating activity and hamster microsomes favoring 4-hydroxylation, highlighting the roles of different CYP1A and CYP2A isoforms. aopwiki.org
Following the initial CYP-mediated hydroxylation that forms this compound, the compound can undergo further metabolic transformations. These Phase II reactions involve conjugation with endogenous molecules to further increase water solubility.
Sulfation : OH-PCBs are known substrates for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to the hydroxyl moiety, forming a sulfate (B86663) conjugate. nih.gov
Glucuronidation : Uridine 5′-diphospho-glucuronosyltransferases (UGTs) can conjugate a glucuronic acid molecule to the hydroxyl group. iarc.fr
Further Oxidation : The hydroxylated intermediate can be further oxidized by CYPs to form dihydroxy-PCBs, such as catechols and hydroquinones. acs.orgiarc.fr These catechols can be highly reactive and may be further oxidized to semiquinones and quinones, which are electrophilic species capable of binding to cellular macromolecules. acs.org
Mechanisms of Genotoxicity Induction (e.g., Polyploidy and Micronuclei Formation at the cellular level)
While the parent PCBs are not typically considered potent mutagens, their metabolic activation can lead to genotoxic effects. acs.org The mechanisms of genotoxicity for OH-PCBs like this compound are thought to be indirect, primarily stemming from the generation of reactive intermediates and oxidative stress.
Formation of Reactive Metabolites and DNA Adducts : As described in the metabolism section, OH-PCBs can be further oxidized to dihydroxy-PCBs (catechols/hydroquinones) and subsequently to highly reactive semiquinone and quinone species. nih.gov These electrophilic quinones can covalently bind to nucleophilic sites on DNA, particularly the guanine (B1146940) base, to form bulky DNA adducts. acs.org The formation of such adducts has been demonstrated for lower-chlorinated biphenyls and is considered a key mechanism of their DNA-damaging potential. These adducts, if not properly repaired, can lead to mutations during DNA replication.
Induction of Oxidative Stress : The redox cycling of catechol/quinone metabolites can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This leads to a state of oxidative stress within the cell. ROS can directly damage DNA by causing lesions like 8-oxodeoxyguanosine (8-oxodG), which is a highly mutagenic base modification that can result in G→T transversions. Studies on other OH-PCBs have confirmed their ability to induce DNA damage signaling pathways (e.g., phosphorylation of H2AX, forming γH2AX), an early indicator of DNA strand breaks. dntb.gov.ua This effect was shown to be preventable by antioxidants, confirming the role of oxidative stress. dntb.gov.ua
These primary DNA-damaging events—adduct formation and oxidative lesions—can trigger cellular DNA damage responses. If the damage is extensive or repair is unfaithful, it can lead to larger-scale chromosomal instability. This instability can manifest as chromosomal aberrations and the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have failed to segregate properly during mitosis. While specific studies demonstrating polyploidy or micronuclei formation directly by this compound are scarce, the established upstream mechanisms of DNA adduct formation and oxidative damage provide a strong mechanistic basis for its potential to induce such chromosomal-level genotoxicity. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are essential for predicting the biological activity of different OH-PCB congeners and for understanding how specific structural features influence their mechanistic interactions. For OH-PCBs, key structural determinants of activity include the number and position of chlorine atoms and the position of the hydroxyl group.
Studies investigating the inhibition of human sulfotransferase SULT2A1 by a series of 15 OH-PCBs found that all were inhibitory to some degree. acs.org The most potent inhibitors were those with a 3,5-dichloro-4-hydroxy substitution pattern on one of the biphenyl rings. acs.org A similar study using rat sulfotransferases (rSULTs) also identified OH-PCBs with this 3,5-dichloro-4-hydroxy substitution as the most potent inhibitors of rSULT1A1. nih.gov These findings highlight the critical role of chlorine atoms flanking the hydroxyl group in enhancing the inhibitory activity of these compounds against key metabolic enzymes.
The toxicity of OH-PCBs has also been shown to be highly structure-dependent. A study using the Microtox® assay found that the toxicity of OH-PCBs generally decreased as the degree of chlorination increased. temple.edunih.gov The most toxic compounds were 4-hydroxylated derivatives of di-chlorinated biphenyls. temple.edunih.gov This suggests that lower-chlorinated OH-PCBs, such as this compound, may exhibit greater acute toxicity in some biological systems compared to their more highly chlorinated counterparts. nih.gov
Furthermore, the position of the hydroxyl group is a major determinant of activity. For lower-chlorinated PCBs, hydroxylated metabolites are generally more toxic than their parent compounds. aopwiki.org For example, a study comparing a series of LC-PCBs and their metabolites in astrocytes found that the hydroxylated metabolites were the most toxic. aopwiki.org The estrogenic activity of OH-PCBs is also highly dependent on structure, with the relative position of the hydroxyl group influencing the compound's ability to bind to and activate the estrogen receptor. cdc.gov
Theoretical and Computational Chemistry Approaches in 2,5 Dichloro 4 Biphenylol Research
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
Understanding the reaction mechanisms of 2,5-Dichloro-4'-biphenylol, such as its metabolic degradation or environmental transformation, often involves chemical processes where bonds are formed or broken. While classical molecular mechanics (MM) force fields are efficient for simulating large systems, they are generally incapable of describing these electronic changes. archer2.ac.uk Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can accurately model chemical reactions but are computationally too expensive for large biomolecular systems like an enzyme-substrate complex in solvent. archer2.ac.uk
Hybrid QM/MM simulations resolve this issue by partitioning the system into two regions. archer2.ac.ukwwu.edu A small, critical region where the reaction occurs (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described using a computationally cheaper MM force field. archer2.ac.ukwwu.edu This approach provides a balance between accuracy and computational feasibility, making it a valuable tool for studying enzymatic catalysis and reaction pathways in complex environments. archer2.ac.uknih.gov
While specific QM/MM simulation studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-established for this class of compounds. For instance, computational studies on the related compound 4'-chloro-2-hydroxybiphenyl have utilized DFT to investigate its photolysis mechanism in solution. researchgate.net These calculations revealed a process involving the elongation of the phenol (B47542) O-H bond upon photoexcitation, leading to HCl elimination and the formation of a biradical intermediate, which drives the degradation pathway. researchgate.net A full QM/MM study would embed such a QM-level analysis within the larger context of a protein active site or a more complex environmental matrix to provide a more comprehensive understanding of its reactivity. The general mechanism for carbapenem (B1253116) deacylation by β-lactamase enzymes, for example, has been detailed using QM/MM simulations, showing a proton transfer from a deacylating water molecule to a glutamate (B1630785) residue, followed by nucleophilic attack. nih.gov
Molecular Docking and Dynamics Simulations for Receptor Interactions
The biological effects of this compound are often initiated by its binding to specific protein receptors. Molecular docking and molecular dynamics (MD) simulations are two key computational techniques used to explore these non-covalent interactions. nottingham.ac.ukresearchgate.net
Molecular Docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor's active site. nottingham.ac.uk The process involves a search algorithm that generates numerous possible poses and a scoring function that ranks them based on their estimated binding affinity. nottingham.ac.uk This technique is widely used to screen virtual libraries of compounds and to generate initial hypotheses about how a molecule like this compound might interact with a target protein, such as the estrogen receptor. unipr.it For example, docking studies have been used to place hydroxylated polychlorinated biphenyls (OH-PCBs) into the substrate-binding site of human cytosolic sulphotransferase SULT1C3d to understand the structural basis of their metabolism. oup.com
Molecular Dynamics (MD) Simulations provide a more detailed, dynamic picture of the ligand-receptor complex. arxiv.org Starting from a docked pose, MD simulations numerically solve Newton's equations of motion for every atom in the system over a period of time, revealing the fluctuations, conformational changes, and key interactions that stabilize the complex. researchgate.netarxiv.org These simulations can highlight the importance of specific hydrogen bonds, hydrophobic interactions, and the role of surrounding water molecules. frontiersin.org Furthermore, advanced MD-based methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, offering a more quantitative estimate of binding affinity and helping to explain the selectivity of ligands for different receptors. plos.org Studies on therapeutic antibodies have used MD simulations to discover novel interactions between the antibody's Fab region and Fcγ receptors, interactions that were not apparent from static crystal structures alone. frontiersin.org
For this compound, these simulations are particularly relevant for studying its interactions with nuclear receptors like the estrogen receptor (ER), which is a known target for many hydroxylated PCBs and a key factor in their endocrine-disrupting potential. oup.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Processes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it These models are invaluable for predicting the activity of untested chemicals, prioritizing them for further screening, and providing insights into the structural features that drive a particular biological response. oup.com
QSAR models have been instrumental in evaluating the endocrine-disrupting potential of this compound and other related biphenyls, particularly their ability to bind to the estrogen receptor. oup.comivl.se By analyzing large datasets of chemicals with diverse structures and known ER binding affinities, robust models can be developed. oup.com Methods such as Comparative Molecular Field Analysis (CoMFA) and Holographic QSAR (HQSAR) have been successfully applied to model the estrogenic activity of these compounds. oup.comivl.se
| Compound Name | CAS Number | Reported Activity/Endpoint | Value | Source |
|---|---|---|---|---|
| 2',5'-Dichloro-4-biphenylol | 53905-28-5 | log Relative Molecular Potency (RMP) | -3.004 | ivl.se |
| 2',5'-Dichloro-4-biphenylol | N/A | Relative Binding Affinity (RBA) to Estrogen Receptor (E2=100) | 0.036 | oup.com |
| 2',4',6'-Trichloro-4-biphenylol | 14962-28-8 | log Relative Molecular Potency (RMP) | -1.606 | ivl.se |
| 2',3',4',5'-Tetrachloro-4-biphenylol | 67651-34-7 | log Relative Molecular Potency (RMP) | -2.000 | ivl.se |
| 4-Chloro-4'-biphenylol | 28033-23-0 | Relative Binding Affinity (RBA) to Estrogen Receptor (E2=100) | 0.007 | oup.com |
| 17β-Estradiol (Reference) | 50-28-2 | log Relative Molecular Potency (RMP) | 0.000 | ivl.se |
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. biointerfaceresearch.comdergipark.org.tr These descriptors quantify various physicochemical, topological, and electronic properties of a molecule. There are thousands of potential descriptors, which can be broadly categorized:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups, and fragment-based descriptors used in HQSAR). ivl.se
3D Descriptors: Require a 3D molecular conformation (e.g., steric and electrostatic fields used in CoMFA, solvent-accessible surface area, molecular volume). ivl.sedergipark.org.tr
Quantum Chemical Descriptors: Calculated using quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com
The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For complex biological interactions, a combination of descriptors representing a molecule's size, shape, hydrophobicity, and electronic character is often required to capture the essence of the structure-activity relationship. dergipark.org.trresearchgate.net
A QSAR model's utility depends on its ability to make accurate predictions for new, untested compounds. Therefore, rigorous validation is essential to ensure the model is statistically robust and not simply a result of chance correlation. uniroma1.itmdpi.com Validation is typically performed using two main strategies:
Internal Validation: This assesses the stability and robustness of the model using only the initial training dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. d-nb.info In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting predictions are used to calculate the cross-validated correlation coefficient (Q² or R²cv). A high Q² value indicates good internal predictivity. uniroma1.it
External Validation: This is the most stringent test of a model's predictive power. d-nb.info The initial dataset is split into a training set (used to build the model) and an external test set (which is kept separate). The model is then used to predict the activities of the compounds in the test set, and the predictive correlation coefficient (R²pred) is calculated. A high R²pred value demonstrates that the model can successfully generalize to new chemical entities. uniroma1.itmdpi.com
Additionally, defining the model's Applicability Domain (AD) is crucial. The AD specifies the chemical space in which the model's predictions are considered reliable, typically based on the range of descriptor values in the training set. nih.gov
| Parameter | Symbol | Description | Commonly Accepted Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-validated R² (Leave-One-Out) | Q² or R²cv | Measures the internal predictive ability of the model. | > 0.5 |
| Coefficient of Determination (Test Set) | R²pred | Measures the predictive ability on an external test set. | > 0.6 |
Note: Acceptance criteria can vary depending on the specific application and dataset. uniroma1.itmdpi.comd-nb.info
Emerging Research Frontiers and Methodological Advancements for 2,5 Dichloro 4 Biphenylol
Integration of Multi-Omics Approaches in Degradation Studies
Understanding the microbial degradation of persistent organic pollutants like 2,5-dichloro-4'-biphenylol is increasingly benefiting from the application of multi-omics technologies. These approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biochemical processes involved in bioremediation. uth.gr
Genomics and Transcriptomics: These tools are crucial for identifying the microorganisms and the specific genes and pathways responsible for breaking down chlorinated compounds. For instance, in the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the tfd gene cluster, which encodes the enzymes for its catabolism, has been extensively studied. mdpi.com A similar approach can be applied to identify novel genes in bacteria and fungi capable of attacking the stable biphenyl (B1667301) structure of this compound.
Proteomics: This technique identifies the specific enzymes (proteins) expressed by an organism in response to a contaminant. By analyzing the proteome, researchers can confirm the functional expression of degradation-related genes and discover novel enzymes, such as monooxygenases and dioxygenases, that are critical for initiating the breakdown of aromatic rings. uth.gr
Metabolomics: Non-targeted metabolomics has proven effective in identifying the intermediate byproducts of degradation pathways. mdpi.com In studies of related compounds, metabolomic analysis has revealed the complex transformations that occur, such as hydroxylation and ring cleavage. mdpi.commdpi.com For this compound, this would involve tracking its transformation into various smaller, potentially less persistent molecules, providing a complete picture of the degradation cascade.
The integration of these omics fields allows for the construction of detailed models of degradation pathways and helps in engineering more effective bioremediation strategies by optimizing microbial consortia or specific enzymatic activities. uth.grfrontiersin.org
Development of Novel Analytical Techniques for Environmental and Biological Matrices
The accurate detection and quantification of this compound in complex environmental and biological samples is a significant analytical challenge. This is due to its low concentrations, the presence of numerous interfering congeners, and the lack of commercially available analytical standards for many OH-PCBs. acs.orgmdpi.com To address this, researchers are developing more sensitive and selective analytical methods.
Traditionally, the analysis of OH-PCBs involves derivatization to more volatile methoxylated derivatives (MeO-PCBs) followed by gas chromatography-mass spectrometry (GC-MS). acs.org Recent advancements focus on improving efficiency and reducing sample preparation complexity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and low detection limits for MeO-PCBs, making it a powerful tool for quantification. acs.org
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: The use of HPLC coupled with time-of-flight mass spectrometry (TOF-MS) or tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of underivatized OH-PCBs. mdpi.comacs.orgdphen1.com This eliminates the need for the derivatization step, streamlining the analytical process. mdpi.com The electrospray ionization in negative mode (ESI⁻) is particularly effective for detecting these phenolic compounds. mdpi.comdphen1.com
Machine Learning Integration: To overcome the challenge of unavailable standards, computational approaches are being developed. Machine learning models, such as multiple linear regression (MLR) and random forest regression (RFR), can predict the retention times and mass spectrometry responses of OH-PCB congeners, facilitating their identification and quantification in complex samples. acs.orgresearchgate.net
These novel methods have significantly improved detection limits, achieving levels as low as picograms per gram (pg/g) in challenging matrices like bird eggs. acs.orgdphen1.com
| Analytical Method | Derivatization Required | Typical Detection Limit | Applicable Matrix | Reference |
|---|---|---|---|---|
| GC-MS/MS | Yes (to MeO-PCBs) | ~1 pg/g ww | Bird Eggs | acs.org |
| HPLC/TOF-MS | No | 5 pg/g ww | Bird Eggs | acs.orgdphen1.com |
| LC-MS/MS | No | Not Specified | Animal-Derived Food | mdpi.com |
| GC-MS with Machine Learning | Yes (to MeO-PCBs) | Not Specified | Environmental Samples | acs.orgresearchgate.net |
Exploration of Advanced Catalytic Systems for Transformation
The chemical stability of chlorinated biphenyls makes their transformation and degradation difficult. Advanced catalytic systems, particularly Advanced Oxidation Processes (AOPs), are being explored as a promising technology for the destructive removal of these persistent pollutants. sswm.infowatertechnologies.com AOPs are characterized by the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. watertechnologies.comresearchgate.net
Key AOPs and catalytic systems relevant to the transformation of chlorinated aromatic compounds include:
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. researchgate.net Studies on the degradation of 2,4-dichlorophenol (B122985), a structurally related compound, have demonstrated the effectiveness of TiO₂ photocatalysis. researchgate.net More recent research is exploring novel photocatalytic materials like bismuth oxybromide (Bi₄O₅Br₂) for enhanced performance under visible light. rsc.org
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net The efficiency of this process can be significantly enhanced by UV light (photo-Fenton), leading to more rapid and complete mineralization of pollutants like 2,4,5-trichlorophenoxyacetic acid. researchgate.net
Ozonation: Ozone (O₃) is a strong oxidant, and its combination with UV light or a catalyst can accelerate the degradation of refractory organic compounds. sswm.inforesearchgate.net
Transition Metal Catalysis: Palladium-based catalysts are widely used in organic synthesis for creating and breaking carbon-carbon and carbon-heteroatom bonds. acs.org While primarily used for synthesis, the principles of transition metal-catalyzed reactions, such as reductive dechlorination or cross-coupling, could potentially be adapted for the controlled transformation of this compound into less harmful substances.
| Catalytic System | Key Reagents/Components | Primary Reactive Species | Reference |
|---|---|---|---|
| Heterogeneous Photocatalysis | TiO₂, UV/Visible Light | Hydroxyl Radicals (•OH) | researchgate.net |
| Fenton Process | Fe²⁺, H₂O₂ | Hydroxyl Radicals (•OH) | researchgate.net |
| Photo-Fenton Process | Fe²⁺, H₂O₂, UV Light | Hydroxyl Radicals (•OH) | researchgate.net |
| Catalytic Ozonation | O₃, Catalyst, UV Light | Ozone (O₃), Hydroxyl Radicals (•OH) | sswm.inforesearchgate.net |
Mechanistic Insights into Environmental Persistence Dynamics
The environmental persistence of PCB congeners, including hydroxylated forms like this compound, is a function of their chemical structure. who.int Several factors contribute to their recalcitrance in the environment:
Degree of Chlorination: Generally, the rate of metabolism and biodegradation decreases as the number of chlorine atoms on the biphenyl rings increases. who.int Highly chlorinated congeners are more resistant to degradation.
Position of Chlorine Atoms: The metabolic breakdown of PCBs is often initiated by cytochrome P-450 monooxygenases, which hydroxylate the biphenyl rings. nih.gov This process is hindered by the absence of adjacent unsubstituted carbon atoms (vicinal protons). who.intnih.gov Congeners that lack these sites are metabolized much more slowly, leading to their persistence and bioaccumulation.
Chemical Stability: The biphenyl structure itself is chemically stable. The degradation pathway in bacteria, such as Pseudomonas sp., typically involves an initial attack by a dioxygenase enzyme to open the aromatic ring. ethz.ch The presence of chlorine atoms can sterically hinder or electronically deactivate the ring, making this initial enzymatic attack more difficult. ethz.ch
While some bacterial strains can utilize biphenyl as a carbon source, the pathways for chlorinated biphenyls are more complex and slower. ethz.ch The persistence of these compounds means they can undergo long-range environmental transport and accumulate in the food chain. who.intepa.gov
Comparative Studies of Biphenylol Congeners for Broader Mechanistic Understanding
Studying individual PCB congeners in isolation does not fully capture the complexity of their environmental behavior and biological effects. Comparative studies that analyze multiple congeners are essential for developing structure-activity relationships and for understanding the broader mechanistic principles that govern this class of compounds. tandfonline.com
Research comparing different PCB congeners has revealed that small structural variations can lead to significant differences in biological activity. For example, a study comparing the non-ortho-substituted PCB 126, the mono-ortho PCB 118, and the di-ortho PCB 153 found that all three could modulate steroid hormone production in human cells, but they produced distinct hormonal profiles. researchgate.net Specifically, PCB 118's effects more closely resembled those of the highly toxic PCB 126, while PCB 153 significantly reduced testosterone (B1683101) levels, an effect not seen with the other two. researchgate.net
Similarly, comparative studies on the persistence of various congeners in different species have shown that a select group of highly chlorinated PCBs that lack adjacent non-chlorinated carbon atoms (meta-para vicinal protons) are particularly resistant to metabolism. nih.gov This shared structural feature explains their common bioaccumulation patterns in organisms ranging from fish-eating birds to humans. nih.gov
By comparing congeners like this compound to others with varying chlorine numbers and substitution patterns, researchers can predict potential biological interactions and environmental fate, which is critical for risk assessment, especially for the vast number of congeners for which detailed toxicological data are unavailable. epa.govtandfonline.com
| PCB Congener | Key Structural Feature | Observed Effect/Property | Reference |
|---|---|---|---|
| PCB 126 (Non-ortho) | Coplanar structure | Increased progesterone (B1679170) and cortisol production | researchgate.net |
| PCB 118 (Mono-ortho) | One chlorine in ortho position | Increased progesterone and cortisol, similar to PCB 126 | researchgate.net |
| PCB 153 (Di-ortho) | Two chlorines in ortho positions | Significantly reduced testosterone production | researchgate.net |
| PCB 138 (Di-ortho) | Two chlorines in ortho positions | Exhibited antiandrogenic activity | ratcatinc.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
